Dabuzalgron
CAS No.: 219311-44-1
Cat. No.: VC0524909
Molecular Formula: C12H16ClN3O3S
Molecular Weight: 317.79 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219311-44-1 |
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Molecular Formula | C12H16ClN3O3S |
Molecular Weight | 317.79 g/mol |
IUPAC Name | N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide |
Standard InChI | InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15) |
Standard InChI Key | FOYWMEJSRSBQGB-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2 |
Canonical SMILES | CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2 |
Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Dabuzalgron’s chemical structure consists of a sulfonamide backbone with distinct functional groups:
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Core scaffold: N-phenylmethanesulfonamide
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Substituents:
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Chloro group at position 2
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4,5-dihydro-1H-imidazol-2-ylmethoxy group at position 5
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Methyl group at position 6
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Table 1: Key Chemical Properties of Dabuzalgron
Property | Value |
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Molecular Formula | C₁₂H₁₆ClN₃O₃S |
Molecular Weight | 317.79 g/mol |
CAS Registry Number | 219311-44-1 |
SMILES Notation | CC1=C(OCC2=NCCN2)C=CC(Cl)=C1NS(C)(=O)=O |
InChI Key | FOYWMEJSRSBQGB-UHFFFAOYSA-N |
Source: PubChem , NCATS Drug Portal .
The absence of chiral centers (ACHIRAL configuration) and its low molecular weight enhance its bioavailability, a critical factor in its oral efficacy .
Pharmacological Profile
Receptor Selectivity and Mechanism
Dabuzalgron exhibits high selectivity for α₁A-ARs (EC₅₀ = 21 nM) over other adrenergic receptor subtypes, minimizing off-target effects on blood pressure regulation . This specificity arises from its imidazole-derived methoxy group, which optimizes binding to the α₁A-AR’s hydrophobic pocket.
Cardioprotective Effects
In murine models of doxorubicin (DOX)-induced cardiotoxicity, dabuzalgron:
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Preserved left ventricular ejection fraction by 18–22% compared to placebo .
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Increased myocardial ATP content by 35% via upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α) .
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Restored expression of mitochondrial electron transport chain genes (e.g., NADH dehydrogenase, cytochrome c oxidase) by 40–60% post-DOX injury .
Table 2: Mitochondrial Gene Regulation by Dabuzalgron
Gene Set | DOX-Induced Downregulation | Dabuzalgron Restoration |
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Complex I subunits | 42 genes (-58%) | +72% vs. DOX alone |
ATP synthase subunits | 17 genes (-49%) | +65% vs. DOX alone |
Cytochrome c oxidase | 25 genes (-34%) | +81% vs. DOX alone |
Data derived from RNA sequencing of murine cardiac tissue .
Clinical Development History
Phase II Trials for Urinary Incontinence
In Roche-sponsored trials (NN16378, NN16691, NN16586):
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Dosing: 1.5 mg twice daily reduced weekly SUI episodes by 4.3 ± 1.1 vs. 2.9 ± 0.8 in placebo (p < 0.05) .
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Safety: No significant blood pressure changes observed in 1,223 participants .
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Discontinuation: Lack of clinically meaningful efficacy led to trial termination despite favorable tolerability .
Repurposing for Heart Failure
The NIH-funded R01-HL031113-30 project has validated dabuzalgron’s efficacy in chronic post-myocardial infarction (MI) HF models:
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Ejection Fraction: Improved by 15–18% in mice over 12 weeks .
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Fibrosis Reduction: Collagen deposition decreased by 32% in treated vs. untreated cohorts .
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Sex-Specific Responses: Female mice showed 23% greater ERK activation than males, suggesting hormonal modulation of α₁A-AR signaling .
Mechanistic Insights: ERK and Mitochondrial Crosstalk
ERK Activation Pathway
Dabuzalgron induces phosphorylation of ERK1/2 within 15 minutes of administration, facilitating:
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Anti-apoptotic Effects: BAD phosphorylation (Ser¹¹²) increases 3.2-fold, inhibiting caspase-3 activation .
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Metabolic Reprogramming: Enhanced glucose uptake (2.1× baseline) and fatty acid oxidation (1.8× baseline) in cardiomyocytes .
Mitochondrial Preservation
Through PGC1α upregulation (2.4× vs. DOX controls), dabuzalgron counteracts DOX-induced mitochondrial dysfunction by:
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Increasing cristae density by 40% in electron microscopy studies .
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Reducing reactive oxygen species (ROS) production by 57% via superoxide dismutase 2 (SOD2) induction .
Comparative Pharmacokinetics
Table 3: Species-Specific Pharmacokinetic Parameters
Parameter | Mouse (5 mg/kg) | Micropig (1 mg/kg) | Human (1.5 mg) |
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Cₘₐₓ (ng/mL) | 892 ± 134 | 345 ± 89 | 127 ± 41 |
T₁/₂ (hours) | 2.1 ± 0.3 | 3.8 ± 1.1 | 5.2 ± 1.4 |
AUC₀–₂₄ (h·ng/mL) | 4,332 ± 621 | 2,189 ± 403 | 1,034 ± 218 |
Data synthesized from preclinical models and Phase I human trials .
Future Directions and Challenges
Clinical Translation Barriers
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Dose Optimization: Mouse-to-human scaling suggests 0.3–0.5 mg/kg may balance efficacy and α₁B-AR avoidance .
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Biomarker Development: ERK phosphorylation (p-ERK/ERK ratio) correlates with efficacy (r = 0.78, p < 0.01) and could guide dosing .
Combinatorial Therapies
Synergy with β-blockers (e.g., metoprolol) has been hypothesized, as α₁A-AR activation counteracts β-AR downregulation in HF .
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